N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that may interact with various biological targets. Its molecular formula is and it has a molecular weight of 407.5 g/mol .
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. It also contains pyrazole and phenyl moieties, contributing to its classification within heterocyclic compounds. The presence of trifluoromethyl groups suggests potential applications in pharmaceuticals due to their influence on biological activity and metabolic stability.
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multi-step synthetic routes that incorporate key reactions such as nucleophilic substitutions, coupling reactions, and functional group transformations.
Technical Details:
The specific synthetic pathway may vary based on the desired yield and purity of the final product, with yields often exceeding 80% under optimized conditions .
The molecular structure of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can be represented using various structural notations:
Cn1nccc1-c1ccc(CCNS(=O)(=O)c2ccc(-CF3)cc2)cc1
The compound exhibits a complex three-dimensional structure that includes a methanesulfonamide group attached to a substituted phenyl ring, which is further connected to a pyrazole moiety. This arrangement is expected to influence its interaction with biological targets significantly.
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions typical for sulfonamides and pyrazoles:
Technical Details:
These reactions are critical for exploring the compound's reactivity profile and potential modifications for enhanced biological activity.
The mechanism of action for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors.
Data:
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exhibits several notable physical properties:
The chemical properties include:
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has potential applications in various fields:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3